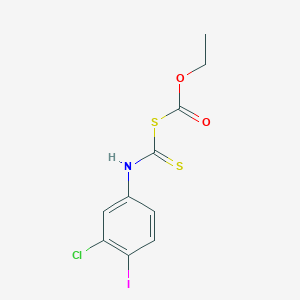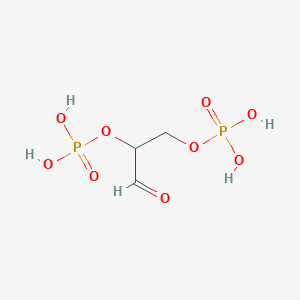
Diphosphoglycerinaldehyd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphosphoglycerinaldehyd, also known as glyceraldehyde 3-phosphate, is a crucial intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. It plays a significant role in the energy production and biosynthesis processes of living organisms. The compound has the chemical formula C(_3)H(_7)O(_6)P and is a monophosphate ester of glyceraldehyde .
準備方法
Synthetic Routes and Reaction Conditions
Diphosphoglycerinaldehyd can be synthesized through various biochemical pathways. One common method involves the reversible reaction of fructose-1,6-bisphosphate, catalyzed by the enzyme aldolase, to produce dihydroxyacetone phosphate and this compound . Another method involves the isomerization of dihydroxyacetone phosphate, catalyzed by triose phosphate isomerase .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of this compound, which is then extracted and purified for various applications.
化学反応の分析
Types of Reactions
Diphosphoglycerinaldehyd undergoes several types of chemical reactions, including:
Reduction: It can be reduced to glycerol-3-phosphate.
Isomerization: It isomerizes to dihydroxyacetone phosphate.
Common Reagents and Conditions
Oxidation: NAD(^+) and glyceraldehyde 3-phosphate dehydrogenase.
Reduction: NADH and glycerol-3-phosphate dehydrogenase.
Isomerization: Triose phosphate isomerase.
Major Products
Oxidation: 1,3-bisphosphoglycerate.
Reduction: Glycerol-3-phosphate.
Isomerization: Dihydroxyacetone phosphate.
科学的研究の応用
Diphosphoglycerinaldehyd has numerous applications in scientific research:
Chemistry: It is used as a model compound in studies of enzyme kinetics and metabolic pathways.
Biology: It plays a crucial role in cellular respiration and photosynthesis.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing treatments for diseases such as diabetes and cancer.
Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes
作用機序
Diphosphoglycerinaldehyd exerts its effects primarily through its role as an intermediate in metabolic pathways. In glycolysis, it is phosphorylated to 1,3-bisphosphoglycerate, which then participates in the production of ATP, the energy currency of the cell. The compound interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase, to facilitate these metabolic processes .
類似化合物との比較
Similar Compounds
Dihydroxyacetone phosphate: An isomer of diphosphoglycerinaldehyd, involved in similar metabolic pathways.
Fructose-1,6-bisphosphate: A precursor in the synthesis of this compound.
1,3-bisphosphoglycerate: A product of the oxidation of this compound.
Uniqueness
This compound is unique due to its central role in both glycolysis and gluconeogenesis, making it a key player in energy production and biosynthesis. Its ability to undergo various chemical reactions and interact with multiple enzymes highlights its versatility and importance in metabolic processes .
特性
CAS番号 |
17453-91-7 |
|---|---|
分子式 |
C3H8O9P2 |
分子量 |
250.04 g/mol |
IUPAC名 |
(1-oxo-3-phosphonooxypropan-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C3H8O9P2/c4-1-3(12-14(8,9)10)2-11-13(5,6)7/h1,3H,2H2,(H2,5,6,7)(H2,8,9,10) |
InChIキー |
PZCHTJOKDMKJHV-UHFFFAOYSA-N |
正規SMILES |
C(C(C=O)OP(=O)(O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
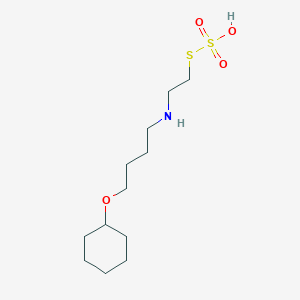



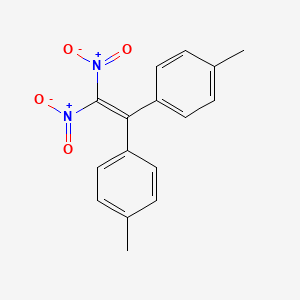
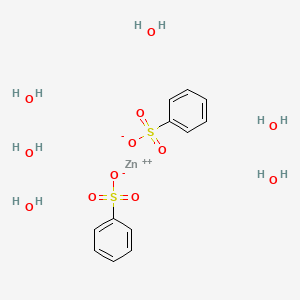
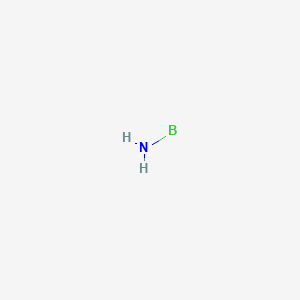
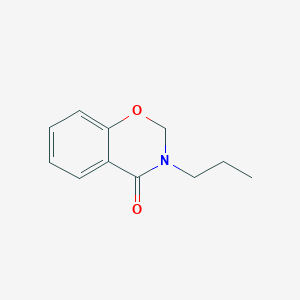
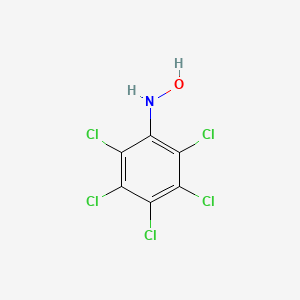
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)


